

Application Notes and Protocols for the Total Synthesis of Enantiopure Solenopsin A

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Compound of Interest

Compound Name: Solenopsin A

Cat. No.: B1215803

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Introduction

Solenopsin A, a piperidine alkaloid found in the venom of the red imported fire ant (*Solenopsis invicta*), has garnered significant interest in the scientific community due to its diverse biological activities, including anti-angiogenic, anti-cancer, and neurotoxic effects. The development of efficient and stereoselective total synthesis methods for enantiopure **solenopsin A** is crucial for further pharmacological studies and potential therapeutic applications. This document provides detailed application notes and experimental protocols for key enantioselective syntheses of (-)-**Solenopsin A**, the naturally occurring enantiomer.

Comparative Summary of Enantioselective Syntheses

Several strategies have been successfully employed for the asymmetric synthesis of (-)-**Solenopsin A**. The following table summarizes the key quantitative data from prominent methods, allowing for a direct comparison of their efficiency.

Synthes is Approa ch	Starting Material	Chiral Source	Key Reactio n(s)	Overall Yield (%)	Number of Steps	Enantio meric Excess (ee)	Referen ce
Comins (1994)	4- Methoxy- 3- (triisopro pylsilyl)p yridine	(-)- α - Phellandr ene	Asymmet ric Diels- Alder, Grignard addition	43%	7	>98%	Comins, D. L.; Benjellou n, N. R. Tetrahedr on Lett.1994 , 35 (44), 8297- 8300.
Leclercq (1994)	L-Alanine	L-Alanine (Chiral Pool)	Grignard reaction, Reductiv e aminatio n	Not explicitly stated	~8	>95%	Leclercq, S., et al. Tetrahedr on1994, 50 (28), 8465- 8478.
Oppolzer (1994)	N- Acylsulta m	Camphor sultam (Chiral Auxiliary)	Deoxyge native decarbox ylation of N- hydroxy- piperidin e	~25-30% (estimate d)	~6	>99%	Oppolzer, W.; Bochet, C. G.; Merifield, E. Tetrahedr on Lett.1994 , 35 (38), 7015- 7018.

Experimental Protocols

Asymmetric Synthesis of (-)-Solenopsin A via Chiral Dihydropyridone (Comins, 1994)

This method utilizes a chiral N-acyldihydropyridone intermediate derived from an asymmetric Diels-Alder reaction.

Diagram of the Experimental Workflow:



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Caption: Workflow for the asymmetric synthesis of (-)-**Solenopsin A** according to Comins (1994).

Key Experimental Protocol: Grignard Addition to Chiral N-Acyldihydropyridone

- Materials:
 - Chiral N-acyldihydropyridone intermediate
 - Undecylmagnesium bromide (3.0 M in Et₂O)
 - Anhydrous cerium(III) chloride (CeCl₃)
 - Anhydrous tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride (NH₄Cl) solution
 - Diethyl ether (Et₂O)
 - Magnesium sulfate (MgSO₄)
- Procedure:

- To a stirred suspension of anhydrous CeCl_3 (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add undecylmagnesium bromide (1.2 mmol, 0.4 mL of 3.0 M solution in Et_2O).
- Stir the resulting mixture at 0 °C for 1 hour.
- Cool the mixture to -78 °C and add a solution of the chiral N-acyldihydropyridone (1.0 mmol) in anhydrous THF (5 mL) dropwise.
- Stir the reaction mixture at -78 °C for 3 hours.
- Quench the reaction by the addition of saturated aqueous NH_4Cl solution (10 mL).
- Allow the mixture to warm to room temperature and extract with Et_2O (3 x 20 mL).
- Wash the combined organic layers with brine (20 mL), dry over MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Enantioselective Synthesis of ent-Solenopsin A from L-Alanine (Leclercq, 1994)

This synthesis utilizes the chiral pool approach, starting from the readily available amino acid L-alanine to establish the stereochemistry of the final product. The protocol described here leads to the synthesis of the enantiomer of the natural product, ent-**Solenopsin A**.

Diagram of the Synthetic Pathway:



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Caption: Synthetic pathway for ent-(+)-**Solenopsin A** starting from L-Alanine.

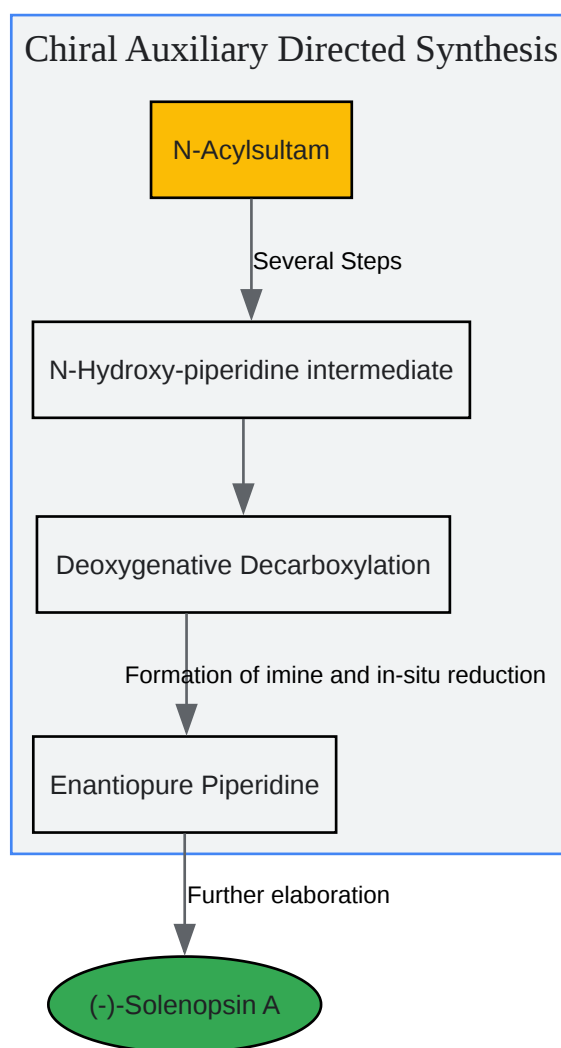
Key Experimental Protocol: Intramolecular Reductive Amination

- Materials:
 - Amino ketone precursor derived from L-alanine
 - Sodium cyanoborohydride (NaBH_3CN)
 - Methanol (MeOH)
 - Acetic acid (AcOH)
 - Sodium bicarbonate (NaHCO_3) solution
 - Dichloromethane (CH_2Cl_2)
 - Sodium sulfate (Na_2SO_4)
- Procedure:
 - Dissolve the amino ketone precursor (1.0 mmol) in methanol (10 mL).
 - Add sodium cyanoborohydride (1.5 mmol) to the solution.
 - Adjust the pH of the mixture to approximately 4-5 by the dropwise addition of acetic acid.
 - Stir the reaction mixture at room temperature for 24 hours.
 - Quench the reaction by the careful addition of saturated aqueous NaHCO_3 solution until gas evolution ceases.
 - Extract the mixture with CH_2Cl_2 (3 x 20 mL).
 - Wash the combined organic layers with brine (20 mL), dry over Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield the protected piperidine.

Asymmetric Synthesis of (-)-Solenopsin A via Deoxygenative Decarboxylation (Oppolzer, 1994)

This approach employs a chiral sultam auxiliary to direct the stereoselective formation of the piperidine ring.

Diagram of the Logical Relationship:



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